molecular formula C10H18N2O5 B558646 (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid CAS No. 28782-78-7

(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid

Cat. No. B558646
CAS RN: 28782-78-7
M. Wt: 246.26 g/mol
InChI Key: PBGVVLQMNSPMKN-LURJTMIESA-N
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Description

-(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid (also known as S-2-Boc-Aminopropionic acid or S-2-Boc-APA) is an amino acid derivative commonly used in laboratory experiments. It is a widely used reagent in peptide synthesis, as it is a carboxyl protecting group and a chiral building block. It has been used in numerous scientific research applications, including the synthesis of peptides and proteins, the study of enzyme mechanisms, and the development of new drugs.

Scientific Research Applications

Organic Acids in Corrosion Studies
Research has highlighted the significant impact of carboxylic acids, such as acetic acid, on the corrosion of metals like copper. These studies underscore the corrosive potential of organic acids found in various industrial and natural environments, emphasizing the need for understanding their interactions with metal surfaces to mitigate corrosion-related issues (Bastidas & La Iglesia, 2007).

Microbial Production of Volatile Fatty Acids
The microbial production of volatile fatty acids (VFAs), including acetic acid, has been explored as a sustainable alternative to petroleum-based chemicals. These studies focus on developing fermentation processes that utilize various raw materials for VFA production, aiming to replace traditional chemical synthesis methods with more renewable and environmentally friendly options (Bhatia & Yang, 2017).

Bacterial Catabolism of Plant Hormones
Investigations into bacterial mechanisms for the catabolism of plant hormones, such as indole-3-acetic acid, reveal complex biochemical pathways that enable bacteria to utilize these compounds for growth. Understanding these pathways provides insights into bacterial adaptation and interaction with plant hosts, with potential applications in agriculture and environmental management (Laird et al., 2020).

Herbicide Toxicity and Environmental Impact
Reviews of the toxicity and environmental impact of herbicides, including those based on phenoxyacetic acid derivatives, highlight the ongoing need for research into the effects of these chemicals on non-target species and ecosystems. Such studies are crucial for developing more sustainable and less harmful agricultural practices (Zuanazzi et al., 2020).

Acetic Acid's Role in Industrial Processes
Research into the role of acetic acid in various industrial processes, such as steel CO2 corrosion and organic acid stimulation in oil and gas operations, underscores its significance in both causing and mitigating corrosion. These studies aim to improve industrial safety and efficiency by better understanding the interactions between acetic acid and materials used in these sectors (Key, 2014; Alhamad et al., 2020).

Mechanism of Action

Target of Action

It’s known that this compound is used in peptide synthesis , suggesting that its targets could be various depending on the specific peptide sequence it’s incorporated into.

Mode of Action

BOC-ALA-GLY-OH is a dipeptide that plays a crucial role in peptide synthesis. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during peptide synthesis . This protection allows for selective reactions to occur at the carboxyl end of the amino acid, enabling the formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The specific biochemical pathways affected by BOC-ALA-GLY-OH would depend on the final peptide that it’s a part of. It’s known that boc-ala-gly-oh is used in the synthesis of various peptides, which can then interact with numerous biochemical pathways .

Pharmacokinetics

Peptides generally have predictable metabolism, shorter time to market, lower attrition rates, lower production costs, and standard synthetic protocols .

Result of Action

The molecular and cellular effects of BOC-ALA-GLY-OH’s action would depend on the specific peptide it’s incorporated into. As a building block in peptide synthesis, it contributes to the overall function of the final peptide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BOC-ALA-GLY-OH. For instance, the use of water as a solvent in peptide synthesis is being explored as a more environmentally friendly alternative to organic solvents . This approach could potentially influence the efficacy and stability of BOC-ALA-GLY-OH in peptide synthesis.

properties

IUPAC Name

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGVVLQMNSPMKN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28782-78-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-alanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28782-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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